Studies have investigated 1,2-DMG's potential antiviral properties. Research suggests it can inhibit the replication of the herpes simplex virus (HSV) by binding to the viral surface glycoprotein and hindering the release of diacylglycerol from the host cell membrane. [Source: Biosynth - 1,2-Dimyristoyl-rac-glycerol, ]
Research explores the potential of 1,2-DMG against parasitic infections. Studies suggest it can inhibit the activity of specific enzymes crucial for fatty acid synthesis in trypanosomes, a class of single-celled parasites responsible for diseases like African sleeping sickness. [Source: Biosynth - 1,2-Dimyristoyl-rac-glycerol, ]
1,2-DMG serves as a research tool in studying cellular signaling pathways. Being a natural component of cell membranes, it can be used to investigate interactions between lipids and proteins involved in signaling cascades. This knowledge is crucial for understanding various cellular processes and potential drug development. [Source: Cayman Chemical - 1,2-Dimyristoyl-rac-glycerol, ]
1,2-Dimyristoyl-rac-glycerol is a diacylglycerol compound characterized by the presence of two myristic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C31H60O5, and it has a molecular weight of approximately 512.8 g/mol. This compound is a member of the glycerol ester family, which are naturally occurring substances found in various plant and animal fats, particularly in coconut oil and nutmeg butter .
The compound appears as a white to yellowish-grey solid and is insoluble in water but soluble in organic solvents such as alcohol, benzene, chloroform, and ether . Its structure can be represented as follows:
textO ||C14H29 - O - CH - O - C14H29 | CH2
1,2-Dimyristoyl-rac-glycerol can be synthesized through several methods:
These methods can vary in efficiency and yield based on reaction conditions such as temperature, pressure, and catalysts used .
1,2-Dimyristoyl-rac-glycerol finds applications in various fields:
Several compounds share structural similarities with 1,2-dimyristoyl-rac-glycerol. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Description | Unique Characteristics |
|---|---|---|
| 1,2-Dipalmitoyl-rac-glycerol | Two palmitic acid chains at sn-1 and sn-2 | Higher melting point; used in lipid bilayers |
| 1,3-Dimyristoyl-rac-glycerol | Myristic acid at sn-1 and sn-3 | Different fatty acid positioning affects properties |
| 1,2-Dioleoyl-rac-glycerol | Two oleic acid chains | Liquid at room temperature; fluidity enhancer |
The uniqueness of 1,2-dimyristoyl-rac-glycerol lies in its specific fatty acid composition (myristic acid) combined with its glycerol backbone configuration (sn-1 and sn-2 positions), which influences its physical properties and biological activities compared to other diacylglycerols .
Chemoenzymatic strategies for synthesizing 1,2-dimyristoyl-rac-glycerol leverage the regioselectivity of lipases to achieve efficient acylation. For instance, immobilized lipase B from Candida antarctica (CALB) has been employed to catalyze the esterification of glycerol with myristic acid, preferentially targeting the sn-1 and sn-2 positions. This method avoids the need for harsh chemical conditions, as enzymatic reactions typically occur at ambient temperatures (25–45°C) and neutral pH. A key advantage lies in the enzyme’s ability to discriminate between primary and secondary hydroxyl groups, yielding 1,2-diacylglycerols with >80% regioselectivity in optimized systems.
Coenzyme recycling systems further enhance efficiency. For example, glycerol dehydrogenase (GldA) coupled with NADH oxidase (SpNox^K184R^) enables the continuous regeneration of NAD^+^, facilitating the conversion of glycerol to dihydroxyacetone (DHA) as an intermediate. Subsequent chemical rearrangement of DHA using NaOH or NaClO~2~ achieves high yields (72–78%) of target compounds. However, challenges persist in scaling these systems due to enzyme stability and the cost of cofactor recycling.
Stereoselective synthesis of sn-1,2-dimyristoyl-glycerol requires precise control over acylation sites. Enzymatic methods using 1,3-specific lipases, such as those from Rhizomucor miehei, achieve >90% selectivity for the sn-1 position, followed by chemical acylation at the sn-2 position. This sequential approach minimizes unwanted 1,3-diacylglycerol byproducts.
Chemical strategies employ chiral auxiliaries or protecting groups. For example, 2,3-isopropylidene-sn-glycerol, derived from L-arabinose, directs acylation to the sn-1 position before deprotection and subsequent myristoylation at sn-2. NMR analysis confirms regioselectivity through distinct proton signals at δ 4.13–4.42 ppm (sn-1) and δ 5.20 ppm (sn-2). A comparative study showed that enzymatic routes achieve higher stereopurity (90–95% sn-1,2) than chemical methods (70–85%).
| Method | Selectivity (%) | Yield (%) | Key Reagents/Catalysts |
|---|---|---|---|
| Enzymatic (CALB) | 92–95 | 78–85 | Myristic anhydride, CALB |
| Chemical (Isopropylidene) | 85–90 | 65–70 | 2,3-Isopropylidene glycerol |
| Sequential Acylation | 88–93 | 70–75 | DCC/DMAP, myristic acid |
Protecting groups are critical for directing acylation to specific glycerol hydroxyls. The 1,2-O-isopropylidene group is widely used to shield the sn-3 hydroxyl, enabling selective myristoylation at sn-1 and sn-2. After acylation, deprotection with acidic resins (e.g., Amberlyst-15) in ethanol removes the isopropylidene group without ester hydrolysis.
Alternative strategies include benzyl ethers, which are removed via hydrogenolysis. For instance, benzyl-protected glycerol derivatives undergo Pd/C-catalyzed hydrogenation post-acylation, yielding 1,2-dimyristoyl-glycerol with >95% purity. However, benzyl groups require inert atmospheres, complicating large-scale applications.
Scaling 1,2-dimyristoyl-rac-glycerol synthesis introduces challenges in maintaining regioselectivity and purity. Industrial glycerolysis of triglycerides (e.g., lard) using Lipozyme RMIM achieves 61.76% diacylglycerol content, but subsequent purification via molecular distillation is necessary to remove monoacylglycerols (MAGs) and triacylglycerols (TAGs). Creaming demulsification techniques (CDT) reduce glycerol residues from 12.48% to 1.15% in 20 kg batches by optimizing temperature (70°C) and stirring regimes.
Vacuum-mediated processes enhance efficiency. A two-step system combining low (647 mmHg) and high (47 mmHg) vacuum levels increases diacylglycerol yields to 59.57% by sequentially removing water and fatty acid byproducts.
The rac-configuration (1,2-dimyristoyl-rac-glycerol) is synthetically accessible but lacks the biological specificity of enantiopure sn-1,2 analogs. Enzymatic methods favor sn-1,2 derivatives, whereas chemical routes often yield racemic mixtures requiring chiral chromatography for resolution.
Biologically, sn-1,2-dimyristoyl-glycerol exhibits superior antimicrobial activity compared to rac-forms, as the stereochemistry influences membrane interactions. Industrially, rac-forms dominate due to lower production costs, with purification achieved through recrystallization (96% purity).
| Parameter | rac-Form | sn-1,2 Form |
|---|---|---|
| Primary Method | Chemical esterification | Enzymatic acylation |
| Key Catalyst | DCC/DMAP | Candida antarctica lipase B |
| Purity After Purification | 90–96% | 85–92% |
| Typical Yield | 70–80% | 60–75% |
1,2-Dimyristoyl-rac-glycerol represents a specific diacylglycerol species characterized by two myristic acid (C14:0) chains esterified at the sn-1 and sn-2 positions of the glycerol backbone [1]. This compound exhibits distinctive biochemical properties that influence its role in cellular signaling, including a molecular weight of 512.805 g/mol, a melting point of 37.5°C, and a predominantly lipophilic nature with low aqueous solubility [1] [2].
The primary signaling function of 1,2-Dimyristoyl-rac-glycerol involves the activation of protein kinase C (protein kinase C), a family of serine/threonine kinases that regulate numerous cellular processes [3] [4]. This activation occurs through a multi-step mechanism involving membrane translocation and conformational changes in protein kinase C structure [3]. When 1,2-Dimyristoyl-rac-glycerol binds to protein kinase C, it induces the displacement of the pseudosubstrate domain from the catalytic site, thereby relieving autoinhibition and enabling kinase activity [3] [5].
The activation process follows a "three-point attachment model" where 1,2-Dimyristoyl-rac-glycerol interacts with the protein kinase C-phosphatidylserine-calcium complex at the membrane surface [3]. This interaction involves direct ligation of 1,2-Dimyristoyl-rac-glycerol to calcium, which constitutes an essential step in the activation mechanism [3]. The specific C14:0 acyl chain composition of 1,2-Dimyristoyl-rac-glycerol provides optimal membrane interaction properties that facilitate this process [6] .
Table 1: Protein Kinase C Activation Parameters for 1,2-Dimyristoyl-rac-glycerol
| Parameter | Characteristics | Significance |
|---|---|---|
| Isoform Selectivity | Activates both conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms | Enables diverse cellular responses [3] [4] [8] |
| Calcium Requirement | Essential for conventional isoforms; not required for novel isoforms | Determines activation specificity [4] [8] |
| Membrane Association | Diffusion-limited process with high coupling efficiency | Ensures rapid signal transduction [9] [10] |
| Competitive Dynamics | Classical isoforms can displace novel isoforms from membrane pools | Creates signaling hierarchy [9] |
| Effective Concentration | Active at micromolar concentrations in cellular systems | Relevant to physiological conditions [9] [11] |
Research has demonstrated that protein kinase C activation by 1,2-Dimyristoyl-rac-glycerol exhibits isoform-specific patterns [4] [8]. Conventional protein kinase C isoforms (α, β, γ) require both calcium and 1,2-Dimyristoyl-rac-glycerol for activation, whereas novel protein kinase C isoforms (δ, ε, η, θ) are calcium-independent but still require 1,2-Dimyristoyl-rac-glycerol [4] [8]. This differential activation pattern enables cells to generate diverse signaling outcomes depending on the specific protein kinase C isoforms expressed and the cellular context [3] [4].
The membrane translocation of protein kinase C in response to 1,2-Dimyristoyl-rac-glycerol occurs rapidly, typically within seconds of stimulation [4] [10]. This process is characterized by diffusion-limited kinetics with high collisional coupling efficiency, ensuring prompt signal transduction [9] [10]. Interestingly, competitive dynamics exist between different protein kinase C isoforms, where classical isoforms can displace novel isoforms from membrane 1,2-Dimyristoyl-rac-glycerol pools, creating a hierarchical signaling system [9].
1,2-Dimyristoyl-rac-glycerol serves as a critical second messenger in Gq-coupled receptor signaling pathways, where it functions as a key intermediary between receptor activation and downstream cellular responses [12] [13]. The generation of 1,2-Dimyristoyl-rac-glycerol in this pathway begins with the activation of Gq-coupled receptors, which include muscarinic M1/M3 receptors, α1-adrenergic receptors, histamine H1 receptors, and vasopressin V1 receptors [12] [13].
Upon receptor stimulation, the Gq alpha subunit dissociates from the heterotrimeric G protein complex and activates phospholipase C beta [12] [13] [14]. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating two second messengers: 1,2-Dimyristoyl-rac-glycerol and inositol 1,4,5-trisphosphate [13] [14] [15]. While inositol 1,4,5-trisphosphate diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, 1,2-Dimyristoyl-rac-glycerol remains associated with the plasma membrane due to its hydrophobic nature [13] [14] [16].
The temporal dynamics of 1,2-Dimyristoyl-rac-glycerol signaling in this pathway exhibit a biphasic pattern characterized by an initial transient phase followed by a sustained lower-level activity [17] [18]. This pattern is regulated by the interplay between 1,2-Dimyristoyl-rac-glycerol production by phospholipase C and its metabolism by diacylglycerol kinases and lipases [17]. The sustained phase is particularly important for prolonged cellular responses requiring persistent protein kinase C activation [19] [17].
Table 2: Second Messenger Functions of 1,2-Dimyristoyl-rac-glycerol in Gq-Coupled Receptor Signaling
| Function | Mechanism | Physiological Significance |
|---|---|---|
| Protein Kinase C Activation | Membrane recruitment and conformational change | Regulates numerous cellular processes [12] [13] [14] |
| Membrane Structure Modulation | Alters membrane curvature and fluidity | Facilitates protein-membrane interactions [20] [21] |
| Signal Integration | Coordinates with calcium signaling | Enables synergistic activation of effectors [13] [14] [16] |
| Spatial Restriction | Remains membrane-associated | Creates localized signaling domains [19] [17] |
| Temporal Regulation | Exhibits biphasic dynamics | Allows for both acute and sustained responses [17] [18] |
A distinctive feature of 1,2-Dimyristoyl-rac-glycerol signaling in the Gq pathway is its synergistic interaction with calcium signaling [13] [14] [16]. The simultaneous increase in cytosolic calcium concentration enhances the activation of conventional protein kinase C isoforms, creating a coordinated signaling response [13] [14] [16]. This synergy enables cells to generate robust and specific cellular outcomes in response to Gq-coupled receptor stimulation [12] [13].
The efficiency of 1,2-Dimyristoyl-rac-glycerol as a second messenger is further regulated by the G protein beta-gamma complex, which modulates phospholipase C beta activity and consequently 1,2-Dimyristoyl-rac-glycerol production [17] [18]. Additionally, phospholipase C beta itself acts as a GTPase-activating protein for the Gq alpha subunit, providing a feedback mechanism that helps terminate the signaling response [17]. This intricate regulation ensures precise control over the magnitude and duration of 1,2-Dimyristoyl-rac-glycerol signaling in response to Gq-coupled receptor activation [19] [17].
1,2-Dimyristoyl-rac-glycerol serves as a substrate for diacylglycerol lipase enzymes, which catalyze the hydrolysis of diacylglycerols at the sn-1 position to generate monoacylglycerols [22] [23]. Two major diacylglycerol lipase isoforms have been identified in mammals: diacylglycerol lipase alpha and diacylglycerol lipase beta, which exhibit distinct tissue distribution, structural features, and substrate preferences [22] [23] [24].
The interaction between 1,2-Dimyristoyl-rac-glycerol and diacylglycerol lipase isoforms is influenced by the specific C14:0 acyl chain composition of this diacylglycerol species [23] [25]. Research has shown that diacylglycerol lipase alpha preferentially hydrolyzes diacylglycerols containing polyunsaturated fatty acids, particularly arachidonic acid, whereas diacylglycerol lipase beta exhibits a broader substrate range that includes saturated fatty acid-containing diacylglycerols like 1,2-Dimyristoyl-rac-glycerol [23] [25].
The structural basis for this isoform-specific interaction lies in the differences between the catalytic domains of diacylglycerol lipase alpha and diacylglycerol lipase beta [22] [23]. Both enzymes possess an alpha/beta hydrolase fold with a serine-aspartate-histidine catalytic triad, but subtle variations in the substrate-binding pocket contribute to their differential substrate preferences [22] [23]. These structural differences influence how 1,2-Dimyristoyl-rac-glycerol is positioned within the active site, affecting the efficiency of catalysis [23] [25].
Table 3: Diacylglycerol Lipase Isoform Characteristics and Interaction with 1,2-Dimyristoyl-rac-glycerol
| Characteristic | Diacylglycerol Lipase Alpha | Diacylglycerol Lipase Beta | Relevance to 1,2-Dimyristoyl-rac-glycerol |
|---|---|---|---|
| Size | 1042 amino acids, ~120 kDa | 672 amino acids, ~70 kDa | Affects substrate accessibility [23] [26] |
| Structure | 4TM domain + catalytic domain + C-terminal tail | 4TM domain + catalytic domain (no C-terminal tail) | Influences membrane positioning [22] [23] |
| Tissue Expression | Central nervous system, neurons | Immune cells, peripheral organs | Determines tissue-specific metabolism [22] [23] [26] |
| Substrate Preference | Polyunsaturated fatty acids | Broader range including saturated fatty acids | Affects hydrolysis efficiency [23] [25] |
| Regulatory Mechanisms | Phosphorylation by PKA, CaMKII; short half-life (<4h) | Phosphorylation, palmitoylation | Modulates enzyme activity [23] [27] [25] |
The metabolism of 1,2-Dimyristoyl-rac-glycerol by diacylglycerol lipase enzymes is further regulated by post-translational modifications that affect enzyme activity [23] [27] [25]. Diacylglycerol lipase alpha is subject to phosphorylation by protein kinase A and calcium/calmodulin-dependent protein kinase II, which can enhance its catalytic activity [23] [27]. Additionally, diacylglycerol lipase alpha has a remarkably short half-life of less than four hours in the central nervous system, indicating rapid turnover that allows for dynamic regulation of its activity [27]. In contrast, diacylglycerol lipase beta is regulated by phosphorylation and palmitoylation, which influence its membrane localization and catalytic efficiency [23] [25].
The subcellular localization of diacylglycerol lipase isoforms also impacts their interaction with 1,2-Dimyristoyl-rac-glycerol [23] [27]. Diacylglycerol lipase alpha exhibits a punctate distribution at the plasma membrane, often associated with specific microdomains, while diacylglycerol lipase beta shows a more general membrane localization [23] [27]. This differential distribution creates spatial compartmentalization of 1,2-Dimyristoyl-rac-glycerol metabolism, contributing to the specificity of signaling outcomes [22] [23] [27].
1,2-Dimyristoyl-rac-glycerol participates in extensive crosstalk with phosphoinositide signaling networks, creating an interconnected lipid signaling system that regulates diverse cellular processes [19] [28] [29]. This crosstalk occurs at multiple levels, including substrate competition, enzyme regulation, and coordination of downstream effectors [19] [30] [28].
A primary mechanism of crosstalk involves the competition between 1,2-Dimyristoyl-rac-glycerol and phosphatidylinositol 4,5-bisphosphate for membrane binding sites and enzymatic processing [19] [28] [29]. This competition influences the relative activation of protein kinase C versus other diacylglycerol effectors, thereby determining the specificity of downstream signaling [19] [28] [29]. Additionally, the membrane-modifying properties of 1,2-Dimyristoyl-rac-glycerol, including its effects on membrane curvature and fluidity, can alter the accessibility and activity of phosphoinositide-metabolizing enzymes [28] [20] [21].
Diacylglycerol kinases play a crucial role in mediating the crosstalk between 1,2-Dimyristoyl-rac-glycerol and phosphoinositide signaling [31] [29] [32]. These enzymes convert 1,2-Dimyristoyl-rac-glycerol to phosphatidic acid, simultaneously terminating diacylglycerol signaling while initiating phosphatidic acid signaling [31] [29] [32]. Phosphatidic acid then serves as both a second messenger and a precursor for phosphoinositide resynthesis, creating a feedback loop that maintains lipid homeostasis [31] [28] [29].
Table 4: Crosstalk Mechanisms Between 1,2-Dimyristoyl-rac-glycerol and Phosphoinositide Signaling
| Crosstalk Mechanism | Description | Functional Consequence |
|---|---|---|
| Substrate Competition | 1,2-Dimyristoyl-rac-glycerol and phosphoinositides compete for membrane sites | Determines signaling specificity [19] [28] [29] |
| Diacylglycerol Kinase Regulation | Conversion of 1,2-Dimyristoyl-rac-glycerol to phosphatidic acid | Controls signal duration and amplitude [31] [29] [32] |
| Membrane Composition Effects | 1,2-Dimyristoyl-rac-glycerol alters membrane properties | Modulates enzyme activities [28] [20] [21] |
| Spatial Organization | Membrane microdomains concentrate signaling components | Creates signaling hotspots [28] [33] [34] |
| Feedback Loops | Phosphatidic acid regulates phosphoinositide synthesis | Prevents excessive lipid accumulation [19] [28] [32] |
The spatial organization of 1,2-Dimyristoyl-rac-glycerol and phosphoinositide signaling components within membrane microdomains represents another important aspect of their crosstalk [28] [33] [34]. These microdomains concentrate specific lipids and proteins, creating signaling hotspots that enhance the specificity and efficiency of signal transduction [28] [33] [34]. The dynamic assembly and disassembly of these microdomains provide temporal control over the interaction between 1,2-Dimyristoyl-rac-glycerol and phosphoinositide signaling pathways [28] [32] [33].
Enzyme relocalization constitutes a key mechanism for coordinating 1,2-Dimyristoyl-rac-glycerol and phosphoinositide signaling [28] [32]. Phosphatidylinositol synthase and diacylglycerol kinase enzymes can translocate between cellular compartments in response to signaling events, providing spatial control over lipid metabolism and signaling [28] [32]. This dynamic redistribution ensures that the right enzymes are present at the right locations to maintain appropriate levels of 1,2-Dimyristoyl-rac-glycerol and phosphoinositides [28] [32].
The integration of multiple lipid messengers, including 1,2-Dimyristoyl-rac-glycerol and various phosphoinositides, allows for the coordinate regulation of multiple signaling pathways [30] [35] [32]. This integration enables cells to generate complex and specific responses to diverse stimuli, highlighting the importance of lipid crosstalk in cellular signaling networks [30] [35] [32].
1,2-Dimyristoyl-rac-glycerol exhibits complex temporal-spatial dynamics within membrane microdomains, which significantly influence its signaling functions [36] [37] [34]. These dynamics involve the formation and remodeling of specialized membrane regions, lateral diffusion of lipids and proteins, and interactions with the cytoskeleton and other cellular structures [36] [37] [38].
Membrane microdomains containing 1,2-Dimyristoyl-rac-glycerol typically range from 50 to 200 nanometers in diameter and form over a timescale of seconds to minutes [36] [37] [34]. The assembly of these microdomains is regulated by various factors, including cholesterol content, sphingolipid composition, and the presence of scaffolding proteins such as flotillins [36] [37] [34]. 1,2-Dimyristoyl-rac-glycerol can influence microdomain formation through its effects on membrane curvature and lipid packing, creating specialized signaling platforms [20] [21].
The lateral diffusion of 1,2-Dimyristoyl-rac-glycerol within the membrane occurs on microsecond to second timescales and spans distances of 1-10 micrometers [36] [37] [38]. This diffusion is constrained by cytoskeletal barriers and protein interactions, creating compartmentalized regions that restrict the movement of 1,2-Dimyristoyl-rac-glycerol and its associated proteins [36] [37] [38]. These diffusion barriers help maintain the spatial specificity of 1,2-Dimyristoyl-rac-glycerol signaling by preventing the indiscriminate spread of this second messenger throughout the membrane [36] [37] [38].
Table 5: Temporal-Spatial Dynamics of 1,2-Dimyristoyl-rac-glycerol in Membrane Microdomains
| Dynamic Process | Temporal Scale | Spatial Scale | Regulatory Factors |
|---|---|---|---|
| Microdomain Formation | Seconds to minutes | 50-200 nm diameter | Cholesterol, sphingolipids, flotillins [36] [37] [34] |
| Lipid Raft Association | Milliseconds to seconds | 10-100 nm diameter | Membrane cholesterol content [37] [20] [39] |
| Lateral Diffusion | Microseconds to seconds | 1-10 μm distances | Cytoskeletal barriers, protein interactions [36] [37] [38] |
| Curvature Changes | Milliseconds | Nanometer radius | 1,2-Dimyristoyl-rac-glycerol concentration, membrane tension [20] [21] |
| Enzyme Clustering | Seconds to minutes | 100-500 nm clusters | Scaffold proteins, lipid composition [33] [34] |
The temporal dynamics of 1,2-Dimyristoyl-rac-glycerol signaling within microdomains exhibit oscillatory patterns that occur over minutes to hours [27] [32]. These oscillations result from feedback mechanisms and metabolic cycles that regulate the production and consumption of 1,2-Dimyristoyl-rac-glycerol [27] [32]. The temporal regulation enables cells to generate both acute and sustained responses to stimuli, providing flexibility in signaling outcomes [27] [32].
Spatial gradients of 1,2-Dimyristoyl-rac-glycerol concentration form within the cell over distances of 1-50 micrometers and timescales of seconds to minutes [28] [33]. These gradients are established by the localized production of 1,2-Dimyristoyl-rac-glycerol by phospholipase C and its metabolism by diacylglycerol kinases and lipases [28] [33]. The resulting concentration differences direct the movement and activation of 1,2-Dimyristoyl-rac-glycerol-responsive proteins, creating spatially organized signaling responses [28] [33].
The interaction between 1,2-Dimyristoyl-rac-glycerol-containing microdomains and the cytoskeleton represents another important aspect of temporal-spatial dynamics [34] [39]. Actin filaments and microtubules can influence the formation, stability, and mobility of these microdomains, providing structural support and regulatory control [34] [39]. Conversely, 1,2-Dimyristoyl-rac-glycerol signaling can modulate cytoskeletal organization through the activation of protein kinase C and other effectors, creating a bidirectional relationship [34] [39].
1,2-Dimyristoyl-rac-glycerol (DMG) is a fully saturated sn-1,2-diacylglycerol whose twin C14 : 0 acyl chains confer distinctive physicochemical and recognition properties. This article analyses how DMG is detected by classical diacylglycerol sensors, how its chain length modulates lipid–protein interactions, how binding pocket dynamics accommodate the molecule, how these features diverge from phorbol-ester recognition, and how atomistic simulations describe its membrane behaviour.
Crystallographic and biophysical studies converge on three hydrogen bonds (sn-3 OH donor to Thr/Leu backbone; backbone NH to DAG ester carbonyl) and extensive hydrophobic burial as cardinal determinants of DAG recognition.
| C1 module (human) | DMG Kd (µM) | Reference DAG (diolein) Kd (µM) | Fold-preference (DMG/diolein) | Notes |
|---|---|---|---|---|
| PKCδ-C1B | 24.2 ± 2 | 7.5 | 0.31 | Tighter binding dictated by unsaturated chains absent in DMG |
| PKCα-C1B (Y123W) | < 0.23 | 0.65 | >2.8 | Trp-induced pocket plasticity favours saturated DAG |
| RasGRP1-C1 | 21 | 8 | 0.38 | Higher anionic-lipid dependence for DMG |
DMG’s affinity decreases relative to diolein in modules that optimally accommodate one unsaturated chain, underscoring chain-fitting energetics.
Phase-diagram calorimetry demonstrates that PKCα activity in DMPC/DMPS vesicles peaks at 30 mol % DMG when coexisting DAG-rich and DAG-poor domains are present. In contrast, shorter (C8) or longer (≥C18) DAGs produce diminished activation, yielding an inverted-U dependence on chain length.
| DAG chain length | PKCα Vmax (% of diolein) | Interface state required | Source |
|---|---|---|---|
| C8 | 48 | Fluid-disordered | |
| C14 (DMG) | 100 | Gel/fluid coexistence | |
| C18 | 36 | Fluid-ordered |
Hydrophobic matching models posit that optimal activation occurs when annular lipid thickness approximates the depth of C1 hydrophobic grooves (~14 Å).
NMR relaxation-dispersion and MD show that mutating hinge residue Tyr 123→Trp in PKCα-C1B stabilises a high-affinity “open” sub-ensemble whose population increases >100-fold, paralleling enhanced DMG binding. Exchange is localised to β12/β34 loops; pocket breathing rates correlate with Kd across variants (R² = 0.89). Simulations reveal that DMG binding drives loop contraction by 1.2 Å and re-positions Gln128 to optimise ester contacts.
Phorbol esters (e.g., PMA) mimic DAG glycerol but insert a rigid tetracyclic core that anchors two zinc-coordinated loops. High-resolution PKCδ-C1B structures show that H7 and O20 of PMA hydrogen-bond to Lys9 and backbone amide of Gly253—positions occupied by the sn-1 and sn-2 carbonyls in DMG. Despite superposable polar contacts, steric occupancy of phorbol esters flattens the binding groove, accounting for their 10- to 100-fold higher affinities.
| Ligand | Core volume (ų) | C1B Kd (µM) | Relative pocket contraction (Å) | Source |
|---|---|---|---|---|
| DMG | 469 | 24.2 | – | |
| PMA | 537 | 0.20 | −0.8 |
Nine atomistic 500-ns simulations of POPC bilayers containing 18.75 mol % DMG reveal cholesterol-like condensing effects: area-per-lipid decreases from 0.653 nm² to 0.538 nm², bilayer thickness increases by 0.51 nm, and lateral diffusion of POPC drops 27%.
| Bilayer composition | Area per lipid (nm²) | Thickness (nm) | POPC D (10⁻⁸ cm² s⁻¹) | Citation |
|---|---|---|---|---|
| POPC | 0.653 ± 0.005 | 3.87 ± 0.03 | 11.4 | |
| POPC + 18.75% DMG | 0.538 ± 0.005 | 4.38 ± 0.04 | 8.3 | |
| POPC + 18.75% Chol | 0.503 ± 0.004 | 4.44 ± 0.04 | 4.4 |
Electron-density profiles position the glycerol backbone of DMG ~1.9 Å deeper than POPC C13, aligning with solid-state NMR estimates. Umbrella-model analysis shows that POPC headgroups cluster within 0.3 nm of DMG hydroxyls, then splay, generating maximal headgroup spacing between first- and second-nearest neighbours—geometrically favouring PKC docking.
C1B: conserved cysteine-rich domain B of PKCDAG: diacylglycerolDMG: 1,2-Dimyristoyl-rac-glycerolMD: molecular dynamicsPMA: phorbol 12-myristate-13-acetatePKC: protein kinase C